Solstitialin A 13-acetate

Catalog No.
S560163
CAS No.
24470-33-5
M.F
C17H22O6
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solstitialin A 13-acetate

CAS Number

24470-33-5

Product Name

Solstitialin A 13-acetate

IUPAC Name

[(3R,3aR,6aR,8S,9aR,9bR)-3,8-dihydroxy-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-3-yl]methyl acetate

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C17H22O6/c1-8-4-5-12-15(14-9(2)13(19)6-11(8)14)23-16(20)17(12,21)7-22-10(3)18/h11-15,19,21H,1-2,4-7H2,3H3/t11-,12+,13-,14-,15-,17-/m0/s1

InChI Key

XIVYFPUTCCJWCJ-ODIPTECFSA-N

SMILES

CC(=O)OCC1(C2CCC(=C)C3CC(C(=C)C3C2OC1=O)O)O

Synonyms

solstitialin A 13-acetate

Canonical SMILES

CC(=O)OCC1(C2CCC(=C)C3CC(C(=C)C3C2OC1=O)O)O

Isomeric SMILES

CC(=O)OC[C@@]1([C@@H]2CCC(=C)[C@@H]3C[C@@H](C(=C)[C@@H]3[C@H]2OC1=O)O)O

Solstitialin A 13-acetate is a natural product found in Centaurea solstitialis with data available.

Solstitialin A 13-acetate is a naturally occurring compound classified as a sesquiterpene lactone. Its chemical formula is C17H22O6C_{17}H_{22}O_6, and it is characterized by a complex structure featuring a seven-membered lactone ring. This compound is derived from various plant species, particularly those in the Asteraceae family, and has garnered attention for its unique chemical properties and potential biological activities .

Due to the presence of reactive functional groups. The most significant reactions include:

  • Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions, leading to the formation of solstitialin A.
  • Esterification: It can react with alcohols to form esters, which may enhance its solubility and bioactivity.
  • Nucleophilic attacks: The α-methylene group in similar compounds allows for nucleophilic addition reactions, although solstitialin A 13-acetate lacks this feature, which influences its reactivity profile .

Research has indicated that solstitialin A 13-acetate exhibits various biological activities:

  • Cytotoxicity: It has shown toxic effects on certain cell lines, including those derived from the substantia nigra, suggesting potential implications in neurotoxicity studies .
  • Smooth Muscle Relaxation: Studies indicate that it may inhibit smooth muscle contractility, although the exact mechanisms remain under investigation .
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, although more research is needed to confirm these findings.

The synthesis of solstitialin A 13-acetate typically involves extraction from natural sources or synthetic routes. Common methods include:

  • Natural Extraction: Isolation from plant materials through solvent extraction techniques.
  • Synthetic Approaches: Chemical synthesis may involve multi-step reactions starting from simpler organic compounds. These methods often focus on constructing the lactone ring and introducing the acetate group .

Solstitialin A 13-acetate has several applications across different fields:

  • Pharmacology: Its biological activities make it a candidate for further pharmacological studies, particularly in neurotoxicity and muscle contractility.
  • Natural Products Research: It serves as a model compound for studying sesquiterpene lactones and their derivatives.
  • Cosmetic Industry: Due to potential antimicrobial properties, it may find applications in cosmetic formulations aimed at skin health.

Interaction studies involving solstitialin A 13-acetate have primarily focused on its effects on cellular mechanisms:

  • Cell Line Studies: Research has shown that it can affect cell viability and induce cytotoxicity in specific neuronal cell lines .
  • Smooth Muscle Interactions: Investigations into its inhibitory effects on smooth muscle tissues have provided insights into its potential therapeutic uses .

Several compounds share structural similarities with solstitialin A 13-acetate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Phorbol 12-myristate 13-acetateDiterpene esterKnown for strong tumor-promoting activity
CynaropicrinSesquiterpene lactoneExhibits significant anti-inflammatory properties
LactucinSesquiterpene lactoneKnown for its analgesic effects

Uniqueness of Solstitialin A 13-acetate:
While many sesquiterpene lactones exhibit cytotoxic properties, solstitialin A 13-acetate's specific profile of neurotoxicity and smooth muscle interaction distinguishes it from others. Its lack of an α-methylene group also sets it apart in terms of reactivity and biological activity .

The biosynthesis of solstitialin A 13-acetate in Centaurea solstitialis follows the well-characterized terpenoid biosynthetic pathways that generate the fundamental carbon backbone required for sesquiterpene lactone formation [11]. The initial steps of terpenoid biosynthesis involve two distinct biochemical pathways that produce the essential five-carbon precursors isopentenyl diphosphate and dimethylallyl diphosphate [25].

The mevalonate pathway operates within the cytosol and serves as the primary source of precursors for sesquiterpene biosynthesis, including solstitialin A 13-acetate [25]. This pathway begins with the condensation of three acetyl-coenzyme A molecules through a series of six enzymatic reactions, ultimately producing isopentenyl diphosphate at the expense of three adenosine triphosphate molecules and two nicotinamide adenine dinucleotide phosphate reducing equivalents [25]. The pathway is initiated by acetoacetyl-coenzyme A thiolase, which catalyzes the Claisen condensation of two acetyl-coenzyme A units to form acetoacetyl-coenzyme A [25].

The methylerythritol phosphate pathway functions within plastids and contributes to the overall terpenoid precursor pool through the condensation of glyceraldehyde-3-phosphate and pyruvate [25]. This seven-step pathway produces both isopentenyl diphosphate and dimethylallyl diphosphate in a 5:1 ratio, consuming three adenosine triphosphate and three nicotinamide adenine dinucleotide phosphate equivalents [33]. The committing step is catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase, which controls flux through the methylerythritol phosphate pathway [25].

Farnesyl diphosphate, the direct precursor for all sesquiterpenes including those found in Centaurea solstitialis, is synthesized through the condensation of one dimethylallyl diphosphate molecule with two isopentenyl diphosphate molecules [17]. This reaction is catalyzed by farnesyl diphosphate synthase, a member of the prenyl transferase enzyme family [25]. The resulting fifteen-carbon farnesyl diphosphate serves as the universal substrate for sesquiterpene synthases that generate the diverse array of sesquiterpene scaffolds observed in the Asteraceae family [12].

Pathway ComponentCellular LocationPrimary ProductsEnergy Requirements
Mevalonate PathwayCytosolIsopentenyl diphosphate3 ATP, 2 NADPH
Methylerythritol Phosphate PathwayPlastidsIsopentenyl diphosphate, Dimethylallyl diphosphate3 ATP, 3 NADPH
Farnesyl Diphosphate SynthesisCytosolFarnesyl diphosphate2 Isopentenyl diphosphate, 1 Dimethylallyl diphosphate

The regulation of terpenoid biosynthesis in Centaurea solstitialis occurs at multiple levels, including spatial and temporal control mechanisms [9]. Expression of terpenoid biosynthetic genes is often sequestered in specialized glandular structures, particularly on leaf surfaces where sesquiterpene lactones accumulate as defensive compounds [9]. Temporal regulation involves the coordinated expression of enzyme suites responsible for terpenoid formation, with activity peaks corresponding to specific developmental stages or environmental stimuli [9].

Lactonization Mechanisms in Sesquiterpene Formation

The formation of the characteristic lactone ring in solstitialin A 13-acetate represents a critical step in sesquiterpene lactone biosynthesis that distinguishes these compounds from other sesquiterpenes [12]. The lactonization process in germacranolides, the structural class to which solstitialin A 13-acetate belongs, involves the oxidative modification of the germacrene precursor followed by intramolecular cyclization [12] [17].

The biosynthetic pathway leading to germacranolide formation begins with the cyclization of farnesyl diphosphate to germacrene A, catalyzed by germacrene A synthase [12]. This enzyme represents the first committed step in sesquiterpene lactone biosynthesis and is evolutionarily conserved across all major subfamilies of Asteraceae [38]. Germacrene A subsequently undergoes three consecutive oxidation reactions catalyzed by germacrene A oxidase, a cytochrome P450 enzyme that converts the terminal methyl group to a carboxylic acid through alcohol and aldehyde intermediates [38].

The resulting germacrene A acid serves as the immediate precursor for lactone formation through the action of costunolide synthase, another cytochrome P450 enzyme belonging to the CYP71BL subfamily [12]. This enzyme catalyzes the hydroxylation at the C-6 position of germacrene A acid, creating the necessary functional groups for spontaneous lactonization [42]. The reaction involves the stereospecific addition of a hydroxyl group in the alpha orientation at carbon-6, followed by elimination of water to form the five-membered lactone ring characteristic of germacranolides [14].

Costunolide synthase exhibits the systematic name germacra-1(10),4,11(13)-trien-12-oate,NADPH:oxygen oxidoreductase (6alpha-hydroxylating) and requires nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors [42]. The enzyme belongs to the heme-thiolate protein family and utilizes the classic cytochrome P450 catalytic cycle for substrate hydroxylation [42]. Kinetic studies have demonstrated that this enzyme shows high specificity for germacrene A acid derivatives and is essential for the formation of all germacranolide-type sesquiterpene lactones [38].

EnzymeSubstrateProductCofactor RequirementsEnzyme Class
Germacrene A SynthaseFarnesyl diphosphateGermacrene AMg²⁺ or Mn²⁺Terpene synthase
Germacrene A OxidaseGermacrene AGermacrene A acidNADPH, O₂Cytochrome P450
Costunolide SynthaseGermacrene A acidCostunolideNADPH, O₂Cytochrome P450

The spontaneous lactonization following cytochrome P450-mediated hydroxylation represents a thermodynamically favorable process that drives the reaction toward product formation [25]. The proximity of the newly formed hydroxyl group to the carboxylic acid moiety facilitates intramolecular nucleophilic attack, resulting in the formation of the gamma-lactone ring with concurrent elimination of water [17]. This mechanism ensures high efficiency in lactone formation and minimizes the accumulation of intermediate compounds that could potentially be metabolized through alternative pathways.

Research has demonstrated that the lactonization step is highly conserved across different germacranolide-producing species within the Asteraceae family [38]. Comparative studies using recombinant enzymes from representative species including lettuce, chicory, sunflower, and costus have shown that all germacrene A oxidase enzymes can catalyze the three-step oxidation process with similar kinetic parameters [38]. This conservation suggests that the lactonization mechanism represents an ancient biochemical innovation that arose early in Asteraceae evolution and was subsequently maintained due to its efficiency and specificity.

Enzymatic Acetylation at Position C-13

The enzymatic acetylation at position C-13 in solstitialin A 13-acetate represents a specialized modification that distinguishes this compound from its non-acetylated precursor solstitialin [1]. This acetylation reaction is catalyzed by members of the BAHD acyltransferase superfamily, which utilizes acetyl-coenzyme A as the acyl donor to modify hydroxyl groups on various secondary metabolites [24].

BAHD acyltransferases, named after the first four biochemically characterized enzymes (BEAT, AHCT, HCBT, and DAT), comprise a large family of soluble enzymes that catalyze the acylation of phenolic and aliphatic compounds in plant secondary metabolism [24]. These enzymes are characterized by their ability to transfer acyl groups from coenzyme A thioesters to acceptor molecules, with high specificity for both the acyl donor and acceptor substrates [24]. In the case of solstitialin A 13-acetate biosynthesis, the specific acyltransferase responsible for C-13 acetylation recognizes the hydroxyl group at this position and catalyzes the formation of the acetate ester linkage.

The acetylation mechanism involves the formation of a transient acetyl-enzyme intermediate through nucleophilic attack by a catalytic histidine residue on the carbonyl carbon of acetyl-coenzyme A [24]. This intermediate is subsequently attacked by the C-13 hydroxyl group of solstitialin, resulting in the transfer of the acetyl group and regeneration of the free enzyme [24]. The reaction requires the proper positioning of both substrates within the enzyme active site, which is achieved through specific protein-substrate interactions that ensure regioselective acetylation at the C-13 position.

Structural studies of BAHD acyltransferases have revealed that these enzymes adopt a characteristic fold consisting of two domains connected by a flexible linker region [24]. The larger N-terminal domain contains the acyl-coenzyme A binding site, while the smaller C-terminal domain provides the acceptor binding site [24]. The active site is located at the interface between these domains, allowing for the coordinated binding of both substrates and facilitating the acetyl transfer reaction.

Reaction ComponentRoleChemical StructureBinding Domain
Acetyl-coenzyme AAcyl donorCH₃-CO-S-CoAN-terminal domain
SolstitialinAcyl acceptorC₁₅H₂₀O₅ with C-13 OHC-terminal domain
Histidine residueCatalytic nucleophileImidazole ringActive site
Solstitialin A 13-acetateProductC₁₇H₂₂O₆Released from enzyme

The timing of acetylation in the overall biosynthetic pathway appears to occur after the formation of the basic germacranolide structure, suggesting that acetylation represents a late-stage modification [5]. This temporal organization is consistent with the general pattern observed in plant secondary metabolism, where core scaffold formation precedes functional group modifications that fine-tune biological activity [24]. The acetylation step may serve multiple biological functions, including enhanced stability, altered bioactivity, or improved transport and storage properties within plant tissues.

Comparative analysis of acetylated and non-acetylated sesquiterpene lactones in Centaurea solstitialis has revealed that acetylation can significantly impact the biological properties of these compounds [5]. Studies have demonstrated that acetylated derivatives often exhibit enhanced antimicrobial activity compared to their non-acetylated counterparts, suggesting that the acetyl group contributes to the overall bioactivity profile [5]. This enhancement may result from improved membrane permeability or altered protein binding affinity conferred by the acetyl modification.

The regulation of acetylation activity appears to be coordinated with the expression of other sesquiterpene lactone biosynthetic genes, ensuring that acetylation occurs only when appropriate substrates are available [24]. Transcriptional studies in related Asteraceae species have shown that BAHD acyltransferase genes are often co-expressed with terpene synthases and cytochrome P450 enzymes involved in sesquiterpene lactone biosynthesis [24]. This coordinated expression pattern suggests the existence of regulatory mechanisms that coordinate the entire biosynthetic pathway to optimize the production of acetylated sesquiterpene lactones.

Comparative Biosynthesis with Related Germacranolides

The biosynthetic pathway of solstitialin A 13-acetate shares fundamental similarities with other germacranolide sesquiterpene lactones found throughout the Asteraceae family, while exhibiting specific modifications that reflect the unique chemical diversity within this structural class [12]. Comparative analysis of germacranolide biosynthesis reveals both conserved enzymatic steps and species-specific modifications that generate the remarkable structural diversity observed in nature [38].

Costunolide represents the archetypal germacranolide and serves as a pivotal intermediate in the biosynthesis of many related compounds [12]. The formation of costunolide from germacrene A acid through costunolide synthase represents a highly conserved biochemical transformation that has been identified in numerous Asteraceae species [38]. This conservation suggests that costunolide biosynthesis represents an ancient innovation that provided the foundation for subsequent diversification through additional enzymatic modifications [38].

Parthenolide, another well-characterized germacranolide found in Tanacetum parthenium, is formed through the epoxidation of costunolide by parthenolide synthase [12]. This enzyme adds an epoxy group to the costunolide scaffold, demonstrating how additional cytochrome P450 enzymes can modify the basic germacranolide structure to generate new compounds with distinct biological properties [12]. The parthenolide biosynthetic pathway illustrates the modular nature of sesquiterpene lactone biosynthesis, where core scaffolds are decorated with various functional groups through sequential enzymatic reactions.

Artemisinin biosynthesis in Artemisia annua provides an example of how germacranolide-related pathways can diverge to produce structurally distinct compounds [39]. Although artemisinin is not a true germacranolide, its biosynthesis shares early steps with germacranolide formation, including the cyclization of farnesyl diphosphate by amorphadiene synthase and subsequent oxidation by cytochrome P450 enzymes [39]. The divergence occurs through the action of specialized enzymes that create the unique peroxide bridge characteristic of artemisinin, highlighting how evolutionary processes can modify conserved pathways to generate novel chemical structures.

CompoundSource SpeciesKey Modifying EnzymeStructural ModificationBiological Activity
CostunolideMultiple AsteraceaeCostunolide synthaseBasic germacranolideAntimicrobial, cytotoxic
ParthenolideTanacetum partheniumParthenolide synthaseEpoxide additionAnti-inflammatory
Solstitialin A 13-acetateCentaurea solstitialisBAHD acyltransferaseC-13 acetylationAllelopathic, antimicrobial
ArtemisininArtemisia annuaArtemisinin synthasePeroxide bridgeAntimalarial

The evolution of specialized modifying enzymes appears to be a key driver of germacranolide diversity [39]. Phylogenetic analysis of cytochrome P450 enzymes involved in sesquiterpene lactone biosynthesis reveals multiple independent evolution events that led to the emergence of enzymes with novel substrate specificities and reaction outcomes [39]. This evolutionary pattern suggests that gene duplication followed by functional divergence has been a major mechanism for expanding the chemical repertoire of germacranolide-producing plants.

Comparative kinetic studies have revealed significant differences in enzyme efficiencies and substrate specificities among related germacranolide biosynthetic enzymes [38]. Germacrene A oxidase from different Asteraceae species shows conserved activity toward germacrene A but varying catalytic efficiency, with some enzymes exhibiting enhanced activity toward alternative substrates such as amorphadiene [38]. These differences in catalytic properties may reflect evolutionary adaptations to specific ecological pressures or metabolic requirements within different plant lineages.

The regulation of germacranolide biosynthesis also shows both conserved and species-specific features [36]. Expression studies in sunflower have demonstrated that key biosynthetic genes including germacrene A oxidase and costunolide synthase are highly expressed during early germination stages and in specific tissue types such as cotyledons and roots [36]. Similar expression patterns have been observed in other Asteraceae species, suggesting conserved regulatory mechanisms that coordinate sesquiterpene lactone production with developmental processes and tissue-specific functions [36].

The extraction and purification of Solstitialin A 13-acetate from natural sources requires specialized methodologies that account for the unique chemical properties of sesquiterpene lactones. The compound is naturally found in Centaurea solstitialis (yellow starthistle), where it exists both as the free compound and in conjugated forms [1] [2].

Primary Extraction Strategies

Traditional extraction protocols for sesquiterpene lactones from Centaurea solstitialis typically employ sequential solvent extraction systems. Methanol extraction represents the most widely adopted primary extraction method, with researchers typically using three consecutive 48-hour extractions at room temperature [2] [3]. This approach has demonstrated superior yields compared to other alcoholic solvents, with methanol extracts showing enhanced recovery of bioactive sesquiterpene lactones from the aerial parts and roots of the plant [3].

The extraction process typically begins with Soxhlet extraction using ethanol or methanol, followed by sequential liquid-liquid partitioning. One established protocol involves initial extraction with 96% ethanol for 10 hours, followed by rotary evaporation and subsequent fractionation using various solvent systems [3]. Ethyl acetate extraction proves particularly effective for isolating free sesquiterpene lactones, as it selectively extracts the non-conjugated forms while leaving behind more polar conjugated derivatives [4].

Advanced Purification Methodologies

Water maceration has emerged as an innovative approach for sesquiterpene lactone extraction, particularly valuable for promoting the hydrolysis of conjugated forms. Research demonstrates that 17-hour water maceration at 30°C effectively converts glucosyl and oxalyl conjugated sesquiterpene lactones to their free forms, significantly increasing the concentration of target compounds [4]. This methodology proves especially relevant for Solstitialin A 13-acetate extraction, as it may exist in conjugated forms within plant tissues.

Ultrasonic-assisted extraction offers rapid and efficient extraction capabilities, with optimal results achieved using 30 minutes of sonication combined with appropriate solvent systems [5]. The method shows particular effectiveness when using 100% methanol as the extraction solvent, providing extraction efficiency comparable to traditional maceration methods while dramatically reducing processing time [5].

Liquid-Liquid Extraction Optimization

The purification of Solstitialin A 13-acetate frequently employs liquid-liquid extraction protocols using ethyl acetate as the organic phase. Research indicates that multiple extraction cycles using ethyl acetate effectively separate free sesquiterpene lactones from aqueous phases containing conjugated forms and other polar compounds [4]. The optimal organic-to-aqueous ratio for maximum recovery typically ranges from 5:1 to 7:1, ensuring comprehensive extraction while maintaining practical solvent volumes [6].

Column chromatography using silica gel represents the final purification step, with researchers employing hexane-ethyl acetate gradient systems of increasing polarity. Typical gradient progressions begin with hexane:ethyl acetate ratios of 9:1 and progress to 2:8, with Solstitialin A 13-acetate typically eluting in fractions corresponding to intermediate polarity ranges [2] [7].

Semi-Synthetic Acetylation Strategies

The semi-synthetic modification of sesquiterpene lactones through acetylation reactions provides access to Solstitialin A 13-acetate and related derivatives with enhanced biological properties and improved stability profiles. These methodologies are essential for both analytical standard preparation and pharmaceutical development.

Classical Chemical Acetylation

Acetic anhydride-pyridine acetylation represents the most established method for introducing acetyl groups into sesquiterpene lactone scaffolds. The standard protocol involves dissolving the parent sesquiterpene lactone in pyridine, followed by addition of excess acetic anhydride (typically 50 equivalents) and reaction at room temperature for 6 hours [8]. This method typically achieves 75% yields for Solstitialin A 13-acetate formation, with the reaction monitored by thin-layer chromatography using ethyl acetate extraction in acidic medium [8].

The reaction mechanism involves nucleophilic attack by hydroxyl groups on the activated acetyl carbon of acetic anhydride, with pyridine serving both as solvent and base to neutralize the acetic acid byproduct. Reaction optimization studies demonstrate that temperature control and anhydrous conditions are critical for achieving high yields and preventing side reactions [9].

Biocatalytic Acetylation Approaches

Lipase-catalyzed acetylation has emerged as a highly selective and environmentally friendly alternative to chemical methods. Candida antarctica lipase B (CAL-B) demonstrates exceptional regioselectivity for primary alcohol acetylation in sesquiterpene lactone substrates [10]. Research shows that vinyl acetate serves as an optimal acyl donor, achieving greater than 99% conversion for the selective O-acetylation of primary alcohol groups [10].

The biocatalytic protocol typically employs the immobilized enzyme Novozym 435 in organic solvents, with reaction conditions optimized for each specific substrate. For sesquiterpene lactones containing multiple hydroxyl groups, this method selectively targets the primary alcohol without affecting secondary hydroxyl groups or existing ester functionalities [11]. Molecular docking studies reveal that the enzyme active site accommodates sesquiterpene lactone substrates through specific amino acid interactions, explaining the observed regioselectivity [10].

Alternative Acetylation Methodologies

Lewis acid-catalyzed acetylation using bismuth trichloride (BiCl₃) provides an alternative approach for selective acetylation reactions. This methodology proves particularly valuable for introducing acetyl groups under mild conditions while avoiding the harsh reaction environments associated with traditional acetylation methods [12]. The protocol allows for controlled modification of sesquiterpene lactone scaffolds, generating derivatives with varied substitution patterns [13].

Solid-phase acetylation protocols represent an emerging approach for sesquiterpene lactone modification. These methods employ supported reagents and can be particularly useful for generating libraries of acetylated derivatives for biological screening. The approach offers advantages in terms of reaction monitoring, product purification, and environmental impact reduction [14].

Total Synthesis Approaches for Structural Analogs

The total synthesis of Solstitialin A 13-acetate analogs requires sophisticated strategies capable of constructing the complex germacranolide framework while introducing the specific acetyl substitution pattern. Contemporary synthetic approaches focus on convergent strategies that enable access to diverse structural variants.

Macrocyclization Strategies

Nozaki-Hiyama-Kishi (NHK) macrocyclization represents a powerful method for constructing the ten-membered ring systems characteristic of germacranolide sesquiterpene lactones. This approach involves the intramolecular coupling of aldehydes with vinyl halides using chromium(II) chloride, typically achieving yields of 60-85% for macrocycle formation [15] [16]. The methodology proves particularly valuable for Solstitialin A 13-acetate analogs, as it tolerates the acetate functionality while forming the strained macrocyclic core.

Ring-closing metathesis (RCM) provides an alternative macrocyclization strategy, particularly useful for forming medium-sized rings with defined olefin geometry. Research demonstrates that Grubbs catalysts effectively promote the cyclization of appropriately substituted diene precursors to generate sesquiterpene lactone frameworks [17]. The method typically achieves yields of 65-80% and allows for precise control over ring size and substitution patterns [17].

Stereoselective Bond Formation

Barbier allylation reactions enable the highly diastereoselective formation of key carbon-carbon bonds in sesquiterpene lactone synthesis. The methodology employs chromium(II) chloride-mediated coupling between β,γ-unsaturated aldehydes and optically active 3-bromomethyl-5H-furan-2-one intermediates [15] [16]. This approach achieves excellent diastereoselectivity (>95%) and provides access to the α-methylene-γ-butyrolactone moiety characteristic of many sesquiterpene lactones [16].

Favorskii rearrangement strategies offer stereoselective approaches to sesquiterpene lactone carbon frameworks. The methodology involves acid-catalyzed rearrangement of α-halo ketones to generate cyclic structures with defined stereochemistry [18]. Research demonstrates that this approach can generate cynaropicrin-type scaffolds with high stereoselectivity when starting from appropriate α-pinene derivatives [18].

Functionalization and Diversification

Palladium-catalyzed arylation of the α-methylene-γ-lactone substructure provides access to structurally diverse sesquiterpene lactone analogs. This methodology selectively introduces aromatic substituents while preserving the lactone functionality, typically achieving moderate to excellent yields (45-85%) [19] [20]. The approach proves valuable for generating Solstitialin A 13-acetate analogs with modified electronic properties and potential enhanced biological activity [19].

Electrophile-induced cyclization reactions enable the conversion of germacranolide precursors into different sesquiterpene lactone subtypes. Research demonstrates that treatment with various electrophiles can promote intramolecular cyclizations leading to guaianolides, eudesmanolides, or other structural classes [21]. These transformations typically proceed with yields of 50-75% and provide access to structural diversity from common precursors [21].

Solvent Systems and Reaction Optimization

The selection and optimization of solvent systems are critical factors determining the success of Solstitialin A 13-acetate synthesis and derivatization reactions. Different reaction types require specific solvent characteristics to achieve optimal yields and selectivity.

Extraction Solvent Optimization

Methanol-dichloromethane mixtures (8:2 ratio) represent the optimal extraction solvent system for sesquiterpene lactones, providing high extraction efficiency for diverse structural types [22] [23]. This solvent combination effectively balances polarity requirements, enabling extraction of both free and moderately polar conjugated forms of sesquiterpene lactones [24]. Ethanol-based systems consistently demonstrate superior extraction efficiency compared to other alcoholic solvents, with 24-hour Soxhlet extraction achieving maximum yields [23].

Deep eutectic solvents (DES) offer environmentally friendly alternatives to conventional organic solvents for sesquiterpene lactone extraction. Research demonstrates that L-menthol/lactic acid DES systems achieve extraction yields comparable to or exceeding traditional solvent mixtures while providing enhanced selectivity for target compounds [22]. The tunable polarity of DES systems allows optimization for specific compound classes through adjustment of hydrogen bond donor and acceptor ratios [22].

Reaction Medium Optimization

Dimethylformamide (DMF) serves as the optimal solvent for metal-catalyzed reactions, particularly Barbier allylation and NHK macrocyclization reactions. The high dielectric constant and coordinating ability of DMF facilitate dissolution of metal salts while maintaining compatibility with organometallic reagents [15] [16]. Temperature control proves critical, with most metal-catalyzed reactions performed at 0-25°C to prevent decomposition of sensitive intermediates [16].

Tetrahydrofuran (THF) provides excellent solvation for organometallic reagents and is particularly valuable for reduction reactions and other transformations involving lithium or magnesium reagents. The solvent's low nucleophilicity and ability to coordinate metal centers make it ideal for reactions requiring anhydrous conditions [21]. Temperature ranges from -78°C to 25°C accommodate various reaction requirements while maintaining reagent stability [21].

Purification and Isolation Systems

Ethyl acetate-hexane gradient systems represent the standard approach for column chromatography separation of sesquiterpene lactone derivatives. Optimal gradient progressions typically begin with 90:10 hexane:ethyl acetate ratios and progress to 20:80 ratios, providing selective separation based on polarity differences [2] [7]. Flash chromatography using these solvent systems enables rapid purification with resolution sufficient for analytical and preparative applications [4].

Acetone-water mixtures prove valuable for reactions requiring controlled polarity environments, particularly for cyclization reactions and rearrangements. The tunable polarity achieved through varying acetone:water ratios allows optimization for specific transformation requirements while maintaining good solubility for organic substrates [21]. Temperature control within 30-60°C ranges prevents unwanted side reactions while promoting desired transformations [21].

Dates

Last modified: 02-18-2024

Toxic effects of solstitialin A 13-acetate and cynaropicrin from Centaurea solstitialis L. (Asteraceae) in cell cultures of foetal rat brain

C H Cheng, B Costall, M Hamburger, K Hostettmann, R J Naylor, Y Wang, P Jenner
PMID: 1630595   DOI: 10.1016/0028-3908(92)90177-q

Abstract

Extracts of the aerial parts of the yellow star thistle (Centaurea solstitialis L.) were prepared using petroleum ether, chloroform and methanol and toxicity assessed in primary cell cultures of striatum, frontal cortex and mesencephalon, containing the substantia nigra or raphe nucleus from the brain of the foetal rat. Chloroform extracts significantly reduced the percentage of live cells whereas the petroleum ether extract was inactive. The ability of the methanol extract to reduce the percentage of live cells could not be distinguished from the effects of the vehicle controls for methanol. Subsequently, the plant material was extracted with dichloromethane and 10 fractions were obtained by column chromatography. Fractions 5, 6, 7 and 8 caused concentration-dependent cell death in the culture of substantia nigra, the other fractions were not toxic at the concentrations used. In further studies, solstitialin A was isolated from fraction 9, solstitialin A 13-acetate from fraction 6 and solstitialin A-3 acetate and cynaropicrin from fraction 7. Solstitialin A 13-acetate and cynaropicrin were toxic to cultures of substantia nigra cells. It is concluded that, of the compounds identified, solstitialin A 13-acetate and cynaropicrin have toxic potential in cell cultures, containing cells from the substantia nigra of the rat, the specificity of action to cells of the substantia nigra remains to be shown, and that a toxic action in the midbrain may contribute to the nigro-pallidal encephalomalacia, caused by the ingestion of the yellow star thistle by horses.


Qualitative HPLC-DAD/ESI-TOF-MS Analysis, Cytotoxic, and Apoptotic Effects of Croatian Endemic Centaurea ragusina L. Aqueous Extracts

Mila Radan, Ivana Carev, Vele Tešević, Olivera Politeo, Vedrana Čikeš Čulić
PMID: 28591430   DOI: 10.1002/cbdv.201700099

Abstract

Centaurea ragusina L., an endemic Croatian plant species, revealed a good cytotoxic activity of aqueous extracts (AE) on human bladder (T24) and human glioblastoma (A1235) cancer cell lines. The chemical constituents were tentatively identified using high performance liquid chromatography HPLC-DAD/ESI-TOF-MS in negative ionization mode. The main compounds of herba extract were sesquiterpene lactones: solstitialin A 3,13-diacetate and epoxyrepdiolide; organic acid: quinic acid. The main compounds of flower extract were organic acids: quinic acid, citric acid, and malic acid; sesquiterpene lactone: cynaropicrin; phenolic compounds: chlorogenic acid and phenylpropanoid: syringin. The AE of C. ragusina were investigated for correlation of their effects on human bladder (T24) and human glioblastoma (A1235) cancer cell lines using the MTT assay. Although both extracts showed significant dose- and time-dependent cytotoxic activity against both cancer cell lines, the flower extract exhibited slightly higher activity. In order to determine type of cell death induced by treatment, cell lines were exposed subsequently to a treatment with both flower and herba AE. The majority of the cells died by induced apoptosis treatment. Flower AE (26.25%), compared to a leaf AE (22.15%) showed slightly higher percentage of an apoptosis in T24 cells, when compared to a non-treated cells (0.04%).


Explore Compound Types